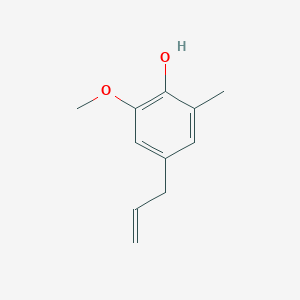
o-Methoxy-o-methyl-p-allylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Methoxy-o-methyl-p-allylphenol: , also known as 6-methyleugenol, is a phenylpropanoid compound. It is structurally related to eugenol, a well-known compound found in clove oil. The compound consists of a phenol group substituted with methoxy, methyl, and allyl groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Methoxy-o-methyl-p-allylphenol typically involves the methylation of eugenol. One common method is the reaction of eugenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .
Analyse Des Réactions Chimiques
Types of Reactions: o-Methoxy-o-methyl-p-allylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Chemistry: o-Methoxy-o-methyl-p-allylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties. It has shown inhibitory effects against certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .
Medicine: Research has explored the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial and antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an intermediate in the synthesis of other fine chemicals .
Mécanisme D'action
The mechanism of action of o-Methoxy-o-methyl-p-allylphenol involves its interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Eugenol: A phenylpropanoid with similar antimicrobial and antioxidant properties.
Methyleugenol: Another methylated derivative of eugenol with comparable chemical properties.
Isoeugenol: An isomer of eugenol with similar applications in the fragrance and flavor industry.
Uniqueness: o-Methoxy-o-methyl-p-allylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and allyl groups makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
186743-26-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methoxy-6-methyl-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4,6-7,12H,1,5H2,2-3H3 |
Clé InChI |
HROZLGRKFUCIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)



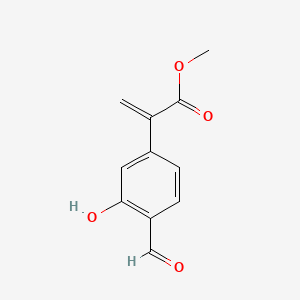
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)

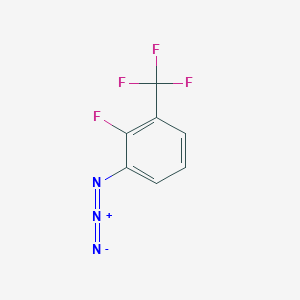
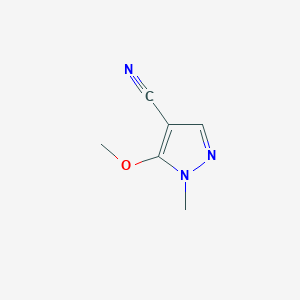
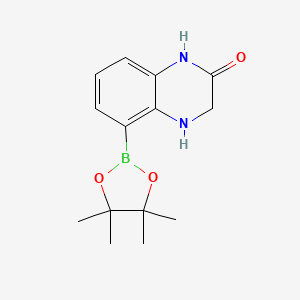


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
